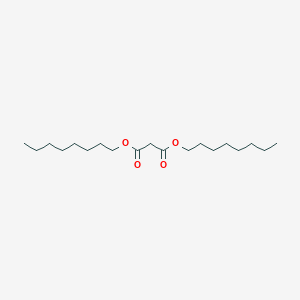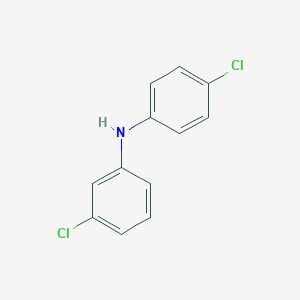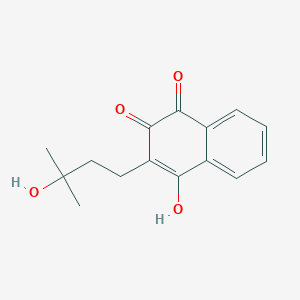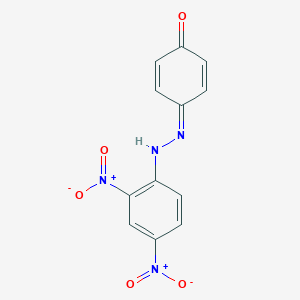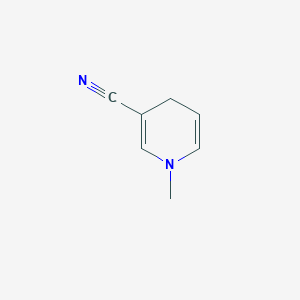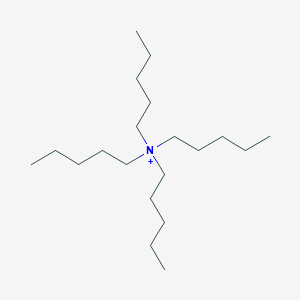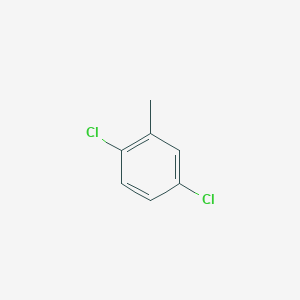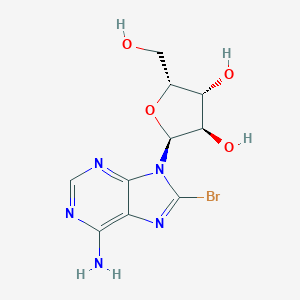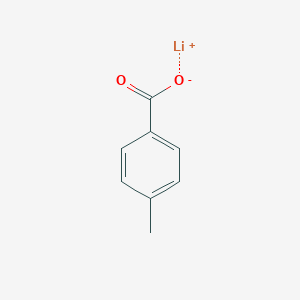
Lithium p-toluate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium p-toluate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and ether. Lithium p-toluate has a wide range of applications in biochemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of Lithium p-toluate is not fully understood. However, it is believed to act as a Lewis acid catalyst by coordinating with the carbonyl group of the substrate. This coordination activates the carbonyl group and increases its reactivity towards nucleophiles.
Efectos Bioquímicos Y Fisiológicos
Lithium p-toluate has no known biochemical or physiological effects. It is not used as a drug or medication, and there is no information available on its toxicity or side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Lithium p-toluate in lab experiments is its high solubility in organic solvents. This makes it easy to handle and dissolve in reaction mixtures. Another advantage is its low cost and availability.
One limitation of using Lithium p-toluate is its limited stability in air and moisture. It can decompose or hydrolyze in the presence of water or air, which can affect the outcome of the reaction. Another limitation is its limited application in aqueous reactions due to its insolubility in water.
Direcciones Futuras
There are several future directions for the use of Lithium p-toluate in scientific research. One direction is the development of new synthetic methods using Lithium p-toluate as a catalyst. Another direction is the application of Lithium p-toluate in the synthesis of novel materials with unique properties. Additionally, there is potential for the use of Lithium p-toluate in the development of new pharmaceuticals and agrochemicals.
In conclusion, Lithium p-toluate is a versatile chemical compound with a wide range of applications in scientific research. Its use as a catalyst in organic synthesis reactions and as a reagent in material science has been well established. Further research is needed to explore its potential in other areas of scientific research.
Métodos De Síntesis
Lithium p-toluate can be synthesized by reacting p-toluic acid with lithium hydroxide. The reaction takes place in an organic solvent such as tetrahydrofuran or diethyl ether. The resulting product is a white crystalline powder that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Lithium p-toluate has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions such as esterification, transesterification, and aldol condensation. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Propiedades
Número CAS |
16090-05-4 |
|---|---|
Nombre del producto |
Lithium p-toluate |
Fórmula molecular |
C8H7LiO2 |
Peso molecular |
142.1 g/mol |
Nombre IUPAC |
lithium;4-methylbenzoate |
InChI |
InChI=1S/C8H8O2.Li/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
SWMADUDQOSXKBZ-UHFFFAOYSA-M |
SMILES isomérico |
[Li+].CC1=CC=C(C=C1)C(=O)[O-] |
SMILES |
[Li+].CC1=CC=C(C=C1)C(=O)[O-] |
SMILES canónico |
[Li+].CC1=CC=C(C=C1)C(=O)[O-] |
Otros números CAS |
16090-05-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




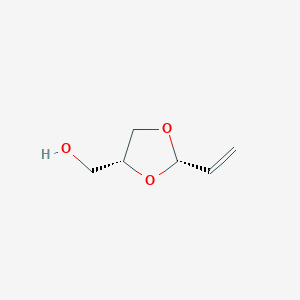
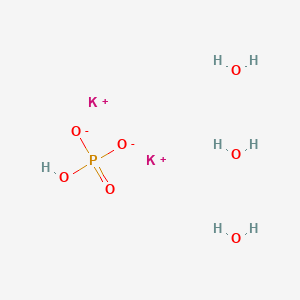
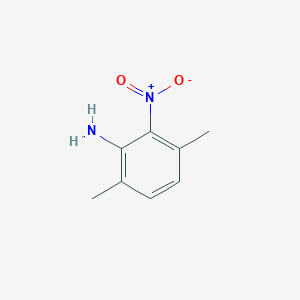
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)
